molecular formula C18H11NO5S B2731932 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 946346-19-6

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2731932
CAS No.: 946346-19-6
M. Wt: 353.35
InChI Key: BVZGVFJELHNHFK-UHFFFAOYSA-N
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Description

[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a chromene carboxylate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene ring and the chromene carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate: shares structural similarities with other compounds containing thiophene, oxazole, and chromene moieties.

    Thiophene derivatives: Known for their aromatic properties and potential biological activities.

    Oxazole derivatives: Studied for their antimicrobial and anticancer properties.

    Chromene derivatives: Known for their antioxidant and anti-inflammatory activities.

Uniqueness

The uniqueness of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate lies in its combination of functional groups, which allows for diverse chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S/c20-17(13-8-11-4-1-2-5-14(11)23-18(13)21)22-10-12-9-15(24-19-12)16-6-3-7-25-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZGVFJELHNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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